
Bis(2-methylphenyl)methanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photocytotoxic Compounds for Cancer Therapy
Research has demonstrated the utility of Bis(2-methylphenyl)methanamine derivatives in synthesizing photocytotoxic compounds. These compounds show potential in cellular imaging and targeted cancer therapy by generating reactive oxygen species under red light irradiation, indicating their applicability in photodynamic therapy. For instance, Iron(III) complexes synthesized with variants of Bis(2-methylphenyl)methanamine exhibited significant photocytotoxicity to various cancer cell lines through apoptosis, highlighting their therapeutic potential in treating cancer (Basu et al., 2014). Furthermore, these complexes were found to efficiently interact with DNA, suggesting their utility in targeted cancer therapy (Basu et al., 2015).
Advanced Material Synthesis
Bis(2-methylphenyl)methanamine derivatives have been utilized in synthesizing various metal-organic frameworks (MOFs) and coordination complexes with specific properties. These materials find applications in luminescence sensing, environmental remediation, and as catalysts in chemical reactions. For example, studies have shown the synthesis of novel compounds for sensing metal ions and environmental contaminants, demonstrating the versatility of Bis(2-methylphenyl)methanamine derivatives in creating sensitive and selective sensors (Zhao et al., 2017).
Corrosion Inhibition
Research on Bis(2-methylphenyl)methanamine derivatives has also revealed their efficacy as corrosion inhibitors, protecting metals from degradation in acidic environments. This application is crucial for extending the lifespan of metal structures and components in various industrial settings (Arshad et al., 2020).
Chemical Synthesis and Stability Studies
Derivatives of Bis(2-methylphenyl)methanamine have been synthesized and characterized, providing insights into their structural and electronic properties. These studies are foundational for further applications in medicinal chemistry, materials science, and catalysis (Purygin & Zarubin, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
bis(2-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZUUCRTFJFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methylphenyl)methanamine | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

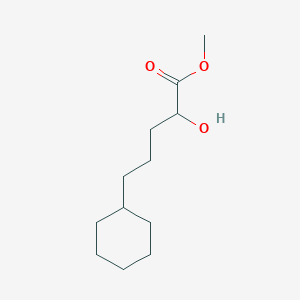
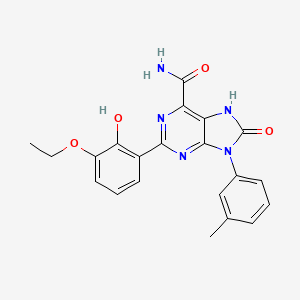
![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)
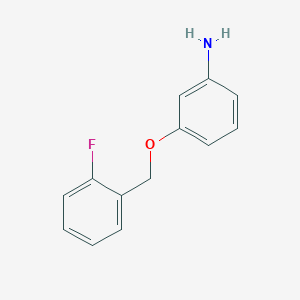
![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)
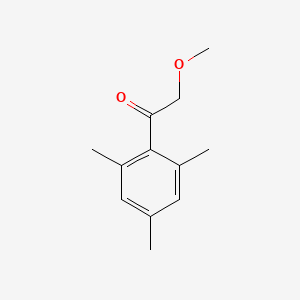
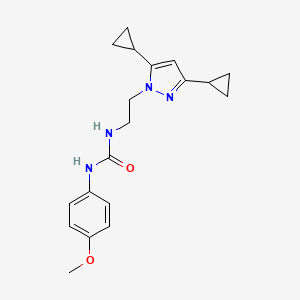
![Methyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2573381.png)

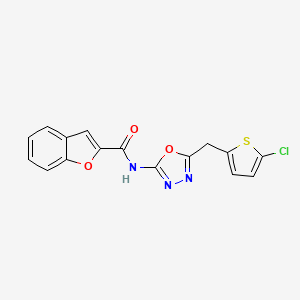
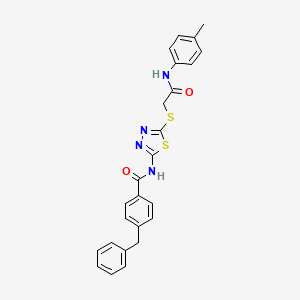
![3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2573388.png)
![2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2573389.png)